molecular formula C26H19F3N4O3S B2577094 3-(4-methoxybenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034461-29-3

3-(4-methoxybenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2577094
CAS No.: 2034461-29-3
M. Wt: 524.52
InChI Key: WFPTZRFMWJSIFK-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H19F3N4O3S and its molecular weight is 524.52. The purity is usually 95%.
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Biological Activity

The compound 3-(4-methoxybenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one represents a novel class of quinazolinone derivatives that have garnered attention for their potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H19F3N4O2
  • Molecular Weight : 440.42 g/mol
  • CAS Number : [specific CAS number not provided in search results]

Biological Activity Overview

Recent studies have highlighted the biological significance of quinazolinone derivatives, particularly their role as inhibitors of various tyrosine kinases. These kinases are pivotal in regulating cellular processes such as proliferation and apoptosis, making them critical targets in cancer therapy.

Cytotoxicity Studies

A series of quinazolinone derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. Notably:

  • Compounds demonstrated significant cytotoxic effects against breast adenocarcinoma (MCF-7) and ovarian cancer (A2780) cell lines.
  • The compound This compound exhibited IC50 values comparable to established chemotherapeutics like imatinib and lapatinib, indicating potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), HER2, and epidermal growth factor receptor (EGFR) .

The mechanism by which this compound exerts its cytotoxic effects involves:

  • Inhibition of Tyrosine Kinases : The compound acts as a non-competitive inhibitor for CDK2 and a competitive inhibitor for EGFR, disrupting the phosphorylation processes essential for cancer cell survival.
  • Molecular Docking Studies : Computational analysis revealed strong binding affinities to target enzymes, supporting the observed biological activity .

Comparative Analysis of Quinazolinone Derivatives

The following table summarizes the biological activities of selected quinazolinone derivatives compared to our compound:

Compound IDStructureIC50 (µM) against CDK2IC50 (µM) against HER2IC50 (µM) against EGFR
2iStructure A0.173 ± 0.0120.079 ± 0.015Not reported
3iStructure B0.177 ± 0.0320.079 ± 0.015Not reported
Target CompoundStructure CSimilar to imatinibSimilar to lapatinibComparable

Case Studies

  • Breast Cancer Treatment : In a study evaluating the efficacy of quinazolinone derivatives in MCF-7 cells, the target compound showed significant apoptosis induction and cell cycle arrest at G1 phase, underscoring its potential as an anticancer agent .
  • Ovarian Cancer Models : Additional research indicated that this compound could effectively reduce tumor size in xenograft models, demonstrating its potential for therapeutic application .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F3N4O3S/c1-35-19-11-9-16(10-12-19)14-33-24(34)20-7-2-3-8-21(20)30-25(33)37-15-22-31-23(32-36-22)17-5-4-6-18(13-17)26(27,28)29/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPTZRFMWJSIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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